molecular formula C21H17ClO5 B2412369 allyl 2-((3-(4-chlorophenyl)-2-methyl-4-oxo-4H-chromen-7-yl)oxy)acetate CAS No. 618390-13-9

allyl 2-((3-(4-chlorophenyl)-2-methyl-4-oxo-4H-chromen-7-yl)oxy)acetate

Cat. No. B2412369
CAS RN: 618390-13-9
M. Wt: 384.81
InChI Key: MDZQHXDFKBVUGZ-UHFFFAOYSA-N
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Description

The compound is a derivative of chromen-7-one, which is a type of coumarin. Coumarins are a class of phenolic substances found in many plants. They have a wide range of biological activities and are used in perfumes and pharmaceuticals .


Molecular Structure Analysis

The compound contains a chromen-7-one moiety, which is a bicyclic structure consisting of a benzene ring fused to a pyrone ring. It also has an allyl group and a 4-chlorophenyl group attached via an ester linkage .


Chemical Reactions Analysis

Again, while specific reactions for this compound aren’t available, compounds with similar structures can undergo a variety of reactions. For example, the allyl group can participate in reactions such as the Claisen rearrangement .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its functional groups. For example, the presence of the ester group would likely make it polar, and the aromatic rings could contribute to its stability .

Scientific Research Applications

  • Synthesis and Chemical Transformations : A study describes the synthesis of thiazolidin-4-ones based on (7-hydroxy-2-oxo-2H-chromen-4-yl) acetic acid, which relates to the structural family of the compound . This synthesis involves multiple steps, including the use of ethyl bromoacetate and hydrazine hydrate, leading to the formation of Schiff’s bases and thiazolidin-4-ones. These compounds have been analyzed for their antibacterial activity against both Gram-positive and Gram-negative bacteria (Čačić et al., 2009).

  • Reactions with Bromide and Oxidation Processes : Research on 4-hydroxy-2H-chromen-2-one and 4-hydroxy-2H-chromene-2-thione, which are structurally similar to the query compound, details their reactions with allyl bromide and subsequent oxidation processes. These reactions yield various derivatives, including ethers and acids, illustrating the compound's reactivity and potential for forming diverse chemical structures (Avetisyan & Alvandzhyan, 2006).

  • Application in DNA-PK Inhibitors : A key precursor of DNA-dependent protein kinase (DNA-PK) inhibitors, 2-morpholin-4-yl-4-oxo-4H-chromen-8-yl triflate, was synthesized using allyl protecting groups. This application demonstrates the potential of chromen-based compounds in the development of pharmacologically relevant molecules (Rodriguez Aristegui et al., 2006).

  • Antimicrobial Activity Studies : Research on (7-hydroxy-2-oxo-2H-chromen-4-yl)-acetic acid hydrazide, structurally related to the query compound, reports the synthesis of several new compounds including Schiff's bases and other derivatives. These compounds were tested for their antimicrobial activities, suggesting the potential use of similar structures in antimicrobial applications (Čačić et al., 2006).

  • Antineoplastic Activity : Synthesis of 3-(2-oxo-2H-chromen-3-yl)-2-oxo-2H,5H-pyrano[3,2-c]chromene derivatives and their evaluation for antineoplastic activities on human tumor cell lines highlights the potential of chromene-based compounds in cancer treatment research (Gašparová et al., 2013).

properties

IUPAC Name

prop-2-enyl 2-[3-(4-chlorophenyl)-2-methyl-4-oxochromen-7-yl]oxyacetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H17ClO5/c1-3-10-25-19(23)12-26-16-8-9-17-18(11-16)27-13(2)20(21(17)24)14-4-6-15(22)7-5-14/h3-9,11H,1,10,12H2,2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MDZQHXDFKBVUGZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=O)C2=C(O1)C=C(C=C2)OCC(=O)OCC=C)C3=CC=C(C=C3)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H17ClO5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

384.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

allyl 2-((3-(4-chlorophenyl)-2-methyl-4-oxo-4H-chromen-7-yl)oxy)acetate

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